molecular formula C20H21N3O3S B12777940 2-(3,5-Dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide CAS No. 112122-58-4

2-(3,5-Dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide

Cat. No.: B12777940
CAS No.: 112122-58-4
M. Wt: 383.5 g/mol
InChI Key: OVLUCFBWUQPAIQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide is a complex organic compound with a unique structure that includes phenoxy, thiazolidinyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and thiazolidinyl intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions. The final step usually involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxy and thiazolidinyl derivatives, such as:

  • 2-(3,5-Dimethylphenoxy)-N-(2-((2-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)acetamide
  • 2-(3,5-Dimethylphenoxy)-N-(2-((2-fluorophenyl)imino)-4-oxo-3-thiazolidinyl)acetamide

Uniqueness

The uniqueness of 2-(3,5-Dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

112122-58-4

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-(2-methylphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H21N3O3S/c1-13-8-14(2)10-16(9-13)26-11-18(24)22-23-19(25)12-27-20(23)21-17-7-5-4-6-15(17)3/h4-10H,11-12H2,1-3H3,(H,22,24)

InChI Key

OVLUCFBWUQPAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=O)CS2)NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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